2-Chloro-4,6-diphenyl-1,3,5-triazine

Organic Synthesis Triazine Chemistry Selective Phenylation

This is 2-Chloro-4,6-diphenyl-1,3,5-triazine, a specialized intermediate distinguished by a single reactive chloro group on a diphenyltriazine core. Unlike multi-chloro or electron-donating alternatives, it provides precise selectivity for advanced OLED host/ETL material and API synthesis (e.g., teneligliptin), minimizing byproducts and maximizing synthetic control. Ideal for demanding R&D and scale-up processes.

Molecular Formula C15H10ClN3
Molecular Weight 267.71 g/mol
CAS No. 3842-55-5
Cat. No. B1294446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-diphenyl-1,3,5-triazine
CAS3842-55-5
Molecular FormulaC15H10ClN3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
InChIKeyDDGPPAMADXTGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) Procurement Guide: Key Intermediate for OLED and Advanced Synthesis


2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) is a substituted 1,3,5-triazine derivative characterized by two phenyl groups and a single reactive chloro substituent on the triazine core [1]. It appears as a white to yellow crystalline solid with a melting point in the range of 136-140°C . The compound is recognized primarily as a vital synthetic intermediate for constructing organic electronic materials, particularly for organic light-emitting diodes (OLEDs), owing to its electron-deficient triazine core and the versatile reactivity of the chloro group .

Why Generic Substitution Fails: The Unique Selectivity and Functional Demands of 2-Chloro-4,6-diphenyl-1,3,5-triazine


While several chlorinated triazine derivatives exist, including cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), they are not interchangeable with 2-chloro-4,6-diphenyl-1,3,5-triazine for most high-value applications. Cyanuric chloride's three reactive chlorines lead to complex, uncontrolled substitution patterns and a high probability of trisubstituted byproducts [1]. Conversely, CDMT's methoxy groups are strong electron-donors, significantly altering the electronic properties of the triazine core, rendering it unsuitable for applications requiring electron-transport characteristics [2]. The target compound's specific configuration—a single reactive site on an otherwise electronically-pristine diphenyl-triazine core—is essential for achieving the high selectivity in cross-coupling reactions and the precise electron-accepting properties required in OLED materials, as detailed in the evidence below.

Quantitative Differentiation: Head-to-Head Evidence for 2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5)


Superior Synthetic Selectivity vs. Cyanuric Chloride in Grignard Phenylation

The selective synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine is achieved with high fidelity, minimizing the formation of the over-reacted triphenyl byproduct. This is a critical differentiator from starting material cyanuric chloride, which has three equally reactive sites. A patented process demonstrates that reaction of cyanuric chloride with benzene under Friedel-Crafts conditions yields the target compound with >96% selectivity, with the undesired 2,4,6-triphenyl-1,3,5-triazine remaining below 2% [1].

Organic Synthesis Triazine Chemistry Selective Phenylation

High-Yield, High-Purity Synthesis via Nickel-Catalyzed Suzuki Coupling

An alternative and highly efficient synthesis method leverages the reactivity of the chloro group in the reverse sense, constructing the target molecule from 2,4-dichloro-1,3,5-triazine and phenylboronic acid. This process, described in a recent patent, achieves a 94.1% yield and a remarkable 98.9% purity for the desired 2-chloro-4,6-diphenyl-1,3,5-triazine, with the content of the mon-substituted and tri-substituted byproducts strictly controlled at 0.28% and 0.56%, respectively .

Cross-Coupling Suzuki-Miyaura Reaction Process Chemistry

Enabling High-Efficiency Blue TADF OLED Emitters with a Diphenyltriazine Core

The 4,6-diphenyl-1,3,5-triazine core, derived from the target compound, is a premier acceptor unit for designing Thermally Activated Delayed Fluorescence (TADF) emitters. In a comparative study of blue TADF emitters, a molecule utilizing a 4,6-diphenyltriazine acceptor and a specific carbazole donor achieved a maximum external quantum efficiency (EQE) of 14.7% in an OLED device [1]. This performance is enabled by the precise electronic properties of the diphenyltriazine unit, which facilitates a small singlet-triplet energy gap (ΔEST <0.1 eV) for efficient reverse intersystem crossing.

OLED TADF Triazine Photophysics

Optimal Application Scenarios for 2-Chloro-4,6-diphenyl-1,3,5-triazine Based on Differentiated Evidence


Precursor for High-Performance OLED Host and Transport Materials

Procurement of 2-chloro-4,6-diphenyl-1,3,5-triazine is most strongly justified when the end-goal is the development or production of advanced OLED components. The compound is the definitive starting material for synthesizing bipolar host materials and electron-transport layers (ETLs) [1] that are essential for high-efficiency phosphorescent and TADF OLEDs. Its electron-deficient diphenyltriazine core provides the necessary electron affinity and transport properties, while the reactive chloro group allows for precise, modular attachment of various donor units (e.g., carbazoles, fluorenes) to fine-tune energy levels and device performance .

Building Block for Custom Donor-Acceptor (D-A) Type Molecules and Polymers

This compound is the reagent of choice for research groups synthesizing novel donor-acceptor (D-A) architectures for organic electronics, including TADF emitters [2] and organic photovoltaics (OPVs). As established, the diphenyltriazine moiety functions as a potent electron-accepting unit. The high selectivity of its chloro group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) enables the efficient and modular construction of complex, high-purity D-A molecules. This is a distinct advantage over less selective triazine precursors like cyanuric chloride, which would require more complex protection/deprotection strategies.

High-Value Pharmaceutical Intermediate Synthesis

Beyond optoelectronics, the compound has demonstrated utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as teneligliptin, a drug for type 2 diabetes . In this context, the high purity and well-defined reactivity profile of 2-chloro-4,6-diphenyl-1,3,5-triazine are critical. The ability to source the compound in high purity (e.g., >98% ) directly impacts the yield and purity of the downstream API, simplifying the regulatory and purification burden of a pharmaceutical manufacturing process.

Synthesis of Specialized Triazine-Based Covalent Organic Frameworks (COFs) and Polymers

For materials scientists working on porous materials, the compound serves as a stoichiometrically precise node for constructing functional covalent organic frameworks (COFs) or microporous polymers. The single chloro handle ensures a controlled, two-directional growth or the incorporation of the triazine unit at specific positions within a polymer backbone. This contrasts with the use of cyanuric chloride, which would lead to uncontrolled three-dimensional crosslinking, or 2,4,6-triphenyl-1,3,5-triazine, which has no reactive handles for further elaboration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4,6-diphenyl-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.